molecular formula C11H14ClNO2 B100080 tert-butyl N-(4-chlorophenyl)carbamate CAS No. 18437-66-6

tert-butyl N-(4-chlorophenyl)carbamate

Cat. No.: B100080
CAS No.: 18437-66-6
M. Wt: 227.69 g/mol
InChI Key: VFEHOBXXLPHSOI-UHFFFAOYSA-N
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Description

tert-butyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid, where the amino and carboxyl termini are substituted by tert-butyl and 4-chlorophenyl groups, respectively. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(4-chlorophenyl)carbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with tert-butyl alcohol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 4-chlorophenylamine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Major products include 4-chlorophenylamine and tert-butyl alcohol.

Scientific Research Applications

tert-butyl N-(4-chlorophenyl)carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 4-chlorophenyl group.

    4-Chlorophenyl isocyanate: A precursor in the synthesis of tert-butyl N-(4-chlorophenyl)carbamate.

Uniqueness: this compound is unique due to its combination of tert-butyl and 4-chlorophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEHOBXXLPHSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338102
Record name tert-Butyl 4-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-66-6
Record name Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-chlorophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 4-bromo-1-chlorobenzene (192 mg, 1.00 mmol), tert-butyl carbamate (142 mg, 1.21 mmol), K2CO3 (280 mg, 2.03 mmol), briefly evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting pale blue suspension was allowed to reach room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate (10 mL). The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 9:1; 15 mL fractions). Fractions 12-22 provided 178 mg (78% yield) of the product as white crystals.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
142 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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